molecular formula C10H20N2O B11959009 1-Cyclohexyl-3-propan-2-ylurea CAS No. 3496-81-9

1-Cyclohexyl-3-propan-2-ylurea

Cat. No.: B11959009
CAS No.: 3496-81-9
M. Wt: 184.28 g/mol
InChI Key: WFXRBFWBIOWNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-propan-2-ylurea is an organic compound with the molecular formula C10H20N2O It is a urea derivative where the urea moiety is substituted with a cyclohexyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-propan-2-ylurea can be synthesized through the reaction of cyclohexylamine with isopropyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction can be represented as follows:

Cyclohexylamine+Isopropyl isocyanateThis compound\text{Cyclohexylamine} + \text{Isopropyl isocyanate} \rightarrow \text{this compound} Cyclohexylamine+Isopropyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-propan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The urea moiety can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.

Scientific Research Applications

1-Cyclohexyl-3-propan-2-ylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antifungal properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-propan-2-ylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-methylurea: Similar structure but with a methyl group instead of a propan-2-yl group.

    1-Cyclohexyl-3-ethylurea: Contains an ethyl group instead of a propan-2-yl group.

    1-Cyclohexyl-3-butylurea: Features a butyl group in place of the propan-2-yl group.

Uniqueness

1-Cyclohexyl-3-propan-2-ylurea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl and propan-2-yl groups may confer distinct properties compared to other urea derivatives, making it valuable for specific applications in research and industry.

Properties

CAS No.

3496-81-9

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-cyclohexyl-3-propan-2-ylurea

InChI

InChI=1S/C10H20N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13)

InChI Key

WFXRBFWBIOWNDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.